(E)-1-(2,4-Dihydroxy-3,5-dimethylphenyl)hex-2-en-1-one
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Overview
Description
Dihydrosorbicillin is a secondary metabolite belonging to the sorbicillinoid family, which are a group of yellow pigments produced by various fungi, including species of Penicillium and Trichoderma . These compounds are known for their complex structures and diverse biological activities, making them of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrosorbicillin can be synthesized through the oxidative dearomatisation of sorbicillin. This process involves the use of an FAD-dependent monooxygenase enzyme, which converts sorbicillin to dihydrosorbicillin . The reaction typically occurs under mild conditions, with the enzyme being expressed in Escherichia coli and the reaction carried out in an aqueous medium.
Industrial Production Methods
Industrial production of dihydrosorbicillin involves the fermentation of fungi such as Penicillium chrysogenum. The fungi are grown in liquid cultures containing malt extract media, and the compound is isolated from the culture broth through various purification techniques, including mass-directed purification .
Chemical Reactions Analysis
Types of Reactions
Dihydrosorbicillin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dihydrosorbicillinol.
Reduction: Reduction reactions can convert dihydrosorbicillin to its corresponding alcohol derivatives.
Substitution: Various substitution reactions can occur on the aromatic ring of dihydrosorbicillin.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as FAD-dependent monooxygenase for oxidation and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under mild conditions, often in aqueous or organic solvents.
Major Products
The major products formed from these reactions include dihydrosorbicillinol, which is a key intermediate in the biosynthesis of other sorbicillinoids .
Scientific Research Applications
Dihydrosorbicillin has several scientific research applications, including:
Mechanism of Action
The mechanism of action of dihydrosorbicillin involves its conversion to dihydrosorbicillinol by the enzyme FAD-dependent monooxygenase. This conversion is a key step in the biosynthesis of other sorbicillinoids, which exhibit various biological activities. The molecular targets and pathways involved in these activities include inhibition of microbial growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Dihydrosorbicillin is unique among sorbicillinoids due to its specific structure and biological activities. Similar compounds include:
Sorbicillin: The parent compound from which dihydrosorbicillin is derived.
Sorbicillinol: An oxidized form of dihydrosorbicillin with similar biological activities.
Bisorbicillinol: A dimeric form of sorbicillin with enhanced biological activities.
These compounds share similar biosynthetic pathways but differ in their specific structures and activities, highlighting the uniqueness of dihydrosorbicillin.
Properties
Molecular Formula |
C14H18O3 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(E)-1-(2,4-dihydroxy-3,5-dimethylphenyl)hex-2-en-1-one |
InChI |
InChI=1S/C14H18O3/c1-4-5-6-7-12(15)11-8-9(2)13(16)10(3)14(11)17/h6-8,16-17H,4-5H2,1-3H3/b7-6+ |
InChI Key |
NVCDMNDQOPHHAQ-VOTSOKGWSA-N |
Isomeric SMILES |
CCC/C=C/C(=O)C1=C(C(=C(C(=C1)C)O)C)O |
Canonical SMILES |
CCCC=CC(=O)C1=C(C(=C(C(=C1)C)O)C)O |
Origin of Product |
United States |
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